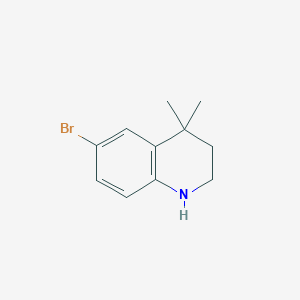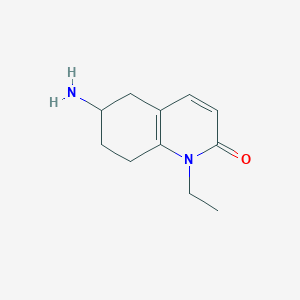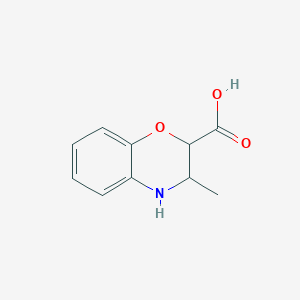
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Overview
Description
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with aniline derivatives in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its binding affinity and mode of action are essential to understand its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-2,3-dihydro-1H-quinoline: Lacks the bromine atom, which may result in different biological activities.
6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and biological interactions.
Uniqueness
The presence of the bromine atom in 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline imparts unique chemical and biological properties compared to its analogs. This structural feature can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOAXJWGJAIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135631-91-3 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135631-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7967435.png)
![1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7967439.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B7967441.png)
![1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7967443.png)

![1,8-Dimethyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine](/img/structure/B7967478.png)
![7-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B7967486.png)


![6-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7967513.png)
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967537.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-Isobutyl-1,7-diazaspiro[4.4]nonane](/img/structure/B7967543.png)
